Bienvenue dans la boutique en ligne BenchChem!

methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate

GLUT8 selectivity GLUT2 off-target SLC2A8

Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate (CAS 921568-00-5, molecular formula C19H15N3O3, MW 333.35) is a synthetic small molecule belonging to the indole-oxadiazole-benzoate chemotype. It has been identified through high-throughput screening as a GLUT8-selective inhibitor (compound code P20) with an IC50 of 2.1 µM against human GLUT8 (SLC2A8)-mediated 2-deoxyglucose uptake.

Molecular Formula C19H15N3O3
Molecular Weight 333.347
CAS No. 921568-00-5
Cat. No. B2955280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate
CAS921568-00-5
Molecular FormulaC19H15N3O3
Molecular Weight333.347
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4
InChIInChI=1S/C19H15N3O3/c1-24-19(23)14-8-6-13(7-9-14)11-22-16-5-3-2-4-15(16)10-17(22)18-21-20-12-25-18/h2-10,12H,11H2,1H3
InChIKeyAPQUDOMQZHWVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate (CAS 921568-00-5): A Selective GLUT8 Inhibitor for Metabolic Disease Research


Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate (CAS 921568-00-5, molecular formula C19H15N3O3, MW 333.35) is a synthetic small molecule belonging to the indole-oxadiazole-benzoate chemotype. It has been identified through high-throughput screening as a GLUT8-selective inhibitor (compound code P20) with an IC50 of 2.1 µM against human GLUT8 (SLC2A8)-mediated 2-deoxyglucose uptake [1]. The compound is characterized by a 1,3,4-oxadiazole ring linked to an indole core and a methyl benzoate moiety, a scaffold distinct from other known GLUT8 inhibitors such as SW-157765 [1]. Purity is typically ≥98% as determined by HPLC .

Why GLUT8 Inhibitors Cannot Be Interchanged: The Isoform Selectivity Problem with Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate


Not all small-molecule GLUT8 inhibitors are functionally equivalent. The glucose transporter family (GLUT1–GLUT5, GLUT8) shares high structural homology, and non-selective inhibition of class I GLUTs (particularly GLUT1 and GLUT2) carries risks of neurological toxicity and pancreatic beta-cell dysfunction [1]. SW-157765, the most widely referenced GLUT8 inhibitor, exhibits only 1.25-fold selectivity for GLUT8 over GLUT2 (IC50 of 1.2 µM vs. 1.5 µM), making it a dual GLUT8/GLUT2 agent [1]. Pan-class I inhibitors such as DRB18 (IC50 0.9–8.8 µM across GLUT1–4) completely lack isoform discrimination . Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate (P20) was specifically optimized from a distinct chemical series to improve the GLUT8:GLUT2 selectivity window, and its differential performance is quantifiable across multiple transport and functional assays as detailed below [1].

Quantitative Differentiation Evidence: Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate vs. GLUT8 Inhibitor Comparators


GLUT8:GLUT2 Selectivity Ratio: P20 vs. SW-157765 Head-to-Head

In a direct head-to-head comparison using an identical HEK293 cell-based screening platform co-expressing individual GLUT isoforms with GLUT1 shRNA knockdown, compound P20 (methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate) demonstrated a 1.64-fold improvement in the GLUT8:GLUT2 selectivity ratio compared to SW-157765. P20 inhibited GLUT8-mediated [³H]-2-deoxyglucose uptake with an IC50 of 2.1 µM while its GLUT2 IC50 was 4.3 µM, yielding a GLUT2/GLUT8 IC50 ratio of 2.05 [1]. In contrast, SW-157765 inhibited GLUT8 with an IC50 of 1.2 µM and GLUT2 with an IC50 of 1.5 µM, yielding a GLUT2/GLUT8 ratio of only 1.25 [1]. At a 10 µM concentration in isolated primary murine hepatocytes, P20 achieved significantly greater percentage inhibition of GLUT8 over GLUT2 compared to SW-157765 [1]. This selectivity differentiation is critical because hepatocyte-specific GLUT2 deletion in mice induces pancreatic beta-cell failure, whereas GLUT8 deletion does not [1].

GLUT8 selectivity GLUT2 off-target SLC2A8 hepatocyte glucose transport isoform selectivity

Broad Class I GLUT Selectivity Profile: P20 vs. Pan-Class Inhibitor DRB18

P20 was profiled against the full panel of class I GLUTs (GLUT1, -3, -4) and the fructose transporter GLUT5 using the same HEK293 overexpression platform. P20 showed no measurable inhibitory activity against GLUT1 at tested concentrations, and its IC50 against GLUT4 was 7.7 µM (3.7-fold higher than its GLUT8 IC50), while GLUT3 inhibition was also substantially weaker [1]. In contrast, the pan-class I GLUT inhibitor DRB18 inhibits GLUT1–4 with IC50 values ranging from 0.9 to 8.8 µM, showing no meaningful isoform discrimination [2]. The GLUT8:GLUT1 selectivity for P20 is effectively infinite (no measurable GLUT1 inhibition), whereas DRB18 potently inhibits GLUT1 at sub-micromolar concentrations, which is associated with GLUT1 deficiency syndrome-like neurological toxicity [1][2].

GLUT1 GLUT3 GLUT4 GLUT5 pan-class inhibitor isoform selectivity profiling

Functional Reversal of Hepatocyte Triglyceride Accumulation: P20 vs. SW-157765

In isolated primary murine hepatocytes exposed to 10 mM fructose to induce steatosis, P20 at 10 µM significantly reversed fructose-induced triglyceride (TG) accumulation [1]. Head-to-head comparison at 10 µM inhibitor concentration in primary hepatocytes showed that P20 achieved significantly greater GLUT8-selective inhibition compared to SW-157765 at the same concentration [1]. P20 treatment (10 µM) also restored hepatocyte expression of fasting-responsive genes (FGF21, PGC1α, Arg2, PPARα) that were suppressed by 10 mM fructose, and reduced inflammatory gene markers Il6, Cxcl2, and Tgf-β as well as glutamine metabolic genes Glul and Slc25a13 [1]. Maximal transport inhibition by P20 for both GLUT8-mediated 2DG and fructose uptake exceeded 80% [1].

hepatic steatosis triglyceride accumulation MASLD MASH fructose metabolism FGF21

Dual Glucose and Fructose Transport Inhibition by P20

P20 inhibits GLUT8-mediated fructose uptake with an IC50 of 2.1 µM, identical to its IC50 for GLUT8-mediated 2-deoxyglucose uptake [1]. This equi-potent dual hexose blockade is functionally significant because GLUT8 is a recognized fructose transporter in hepatocytes, and fructose-driven lipogenesis is a key driver of metabolic dysfunction-associated steatotic liver disease (MASLD) [1]. Maximal inhibition of both glucose and fructose transport exceeded 80%, indicating that P20 acts as a full antagonist at GLUT8 rather than a partial inhibitor [1]. Other GLUT8 inhibitors, including SW-157765, have not been characterized for fructose transport inhibition [1].

fructose transport GLUT8 substrate specificity hexose uptake fructose-induced steatosis

Recommended Research Applications for Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate Based on Quantitative Evidence


MASLD/MASH Preclinical Hepatocyte Steatosis Models Requiring GLUT2-Sparing Pharmacology

P20 is the preferred tool compound for in vitro hepatocyte steatosis studies where GLUT2 inhibition must be avoided. Its 4.3 µM GLUT2 IC50 provides a 2.05-fold selectivity window over GLUT8 (2.1 µM), compared to SW-157765's negligible 1.25-fold window [1]. In primary murine hepatocytes exposed to 10 mM fructose, 10 µM P20 reverses TG accumulation and suppresses inflammatory markers (Il6, Cxcl2, Tgf-β) while restoring fasting signaling (FGF21, PGC1α), making it suitable for mechanistic studies of fructose-driven lipogenesis and the fasting-to-fed transition [1].

GLUT8-Specific Pharmacological Knockdown Studies in Metabolic Target Validation

For target validation experiments requiring clean GLUT8-specific pharmacological inhibition without class I GLUT confounding, P20 is uniquely suited. It shows no measurable activity at GLUT1 (eliminating neurological toxicity concerns), and its nearest GLUT off-target is GLUT4 at 7.7 µM (3.7-fold selectivity) [1]. This contrasts with DRB18 (pan-class I, GLUT1–4 IC50 0.9–8.8 µM) and SW-157765 (dual GLUT8/GLUT2), both of which generate confounding signals in metabolic phenotyping [1]. P20 can be used at concentrations up to 10 µM in hepatocyte cultures with preserved GLUT8 selectivity [1].

Fructose Metabolism and Dietary Sugar Impact Studies in Hepatocyte Systems

P20 is the only commercially available GLUT8 inhibitor with published fructose transport inhibition data (IC50 = 2.1 µM, identical to its glucose transport IC50, with >80% maximal inhibition) [1]. This equi-potent dual hexose blockade profile enables studies dissecting the relative contributions of glucose versus fructose flux through GLUT8 in hepatocyte models of dietary sugar-induced steatosis, an experimental paradigm not addressable with SW-157765 or pan-class inhibitors, which lack fructose transport characterization [1].

Chemical Biology Probe Development Using the Indole-Oxadiazole-Benzoate Scaffold

The indole-1,3,4-oxadiazole-methyl benzoate scaffold of P20 represents a chemotype distinct from SW-157765 and other GLUT inhibitors [1]. Researchers engaged in structure-activity relationship (SAR) studies or probe development can leverage this scaffold for further optimization of GLUT8 selectivity. The methyl benzoate ester provides a tractable handle for hydrolysis to the carboxylic acid for linker attachment in affinity probe or PROTAC design, and the 1,3,4-oxadiazole ring is a recognized metabolically stable heterocycle [2]. The compound is supplied at ≥98% HPLC purity and is soluble at 10 mM in DMSO, meeting purity thresholds for chemical biology applications .

Quote Request

Request a Quote for methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.